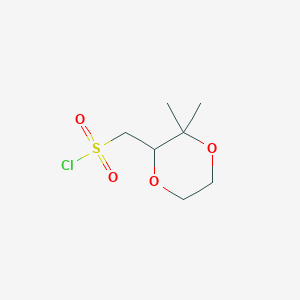

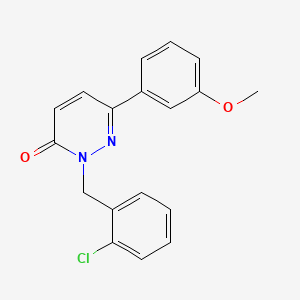

![molecular formula C21H22N2O3S B2934848 (4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1189442-80-5](/img/structure/B2934848.png)

(4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Material Characterization

Synthesis of Radical Functionalized Monothiophenes : Research by Chahma et al. (2021) focused on the synthesis and characterization of oligothiophenes bearing stable radicals, demonstrating the utility of complex organic synthesis in creating materials with potential electronic applications (Chahma, Riopel, & Arteca, 2021).

Boric Acid Ester Intermediates : Huang et al. (2021) discussed the synthesis of boric acid ester intermediates featuring benzene rings, highlighting the use of crystallography and DFT studies for structural confirmation and electronic property evaluation, which could be relevant for the development of new materials and chemical sensors (Huang et al., 2021).

Electronic and Optical Properties

Excited-State Properties of Rhodium Complexes : Bradley et al. (2001) explored the photophysical properties of rhodium complexes, providing insight into the excited-state behavior of metal-organic compounds which could have implications for photochemical and photocatalytic applications (Bradley, Bursten, & Turro, 2001).

Synthesis of Polyimides : Wang et al. (2006) synthesized a series of pyridine-containing polyimides, demonstrating their potential in creating materials with excellent thermal stability, mechanical properties, and low dielectric constants, useful for electronic and aerospace applications (Wang et al., 2006).

Chemical Reactivity and Mechanism Studies

Michael Addition Reactions : Lattanzi (2006) reported on the enantioselective Michael addition of malonate esters to nitroolefins, showcasing the role of organocatalysts in facilitating stereoselective synthesis, a cornerstone in pharmaceutical and fine chemical manufacturing (Lattanzi, 2006).

Protecting Group for Carboxylic Acids : Zabadal et al. (2001) discussed the use of 2,5-dimethylphenacyl esters as a photoremovable protecting group for carboxylic acids, highlighting its utility in synthetic chemistry for the selective activation or release of functional groups under light irradiation (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Mecanismo De Acción

Pyrrolidine derivatives

Pyrrolidine is a five-membered ring with one nitrogen atom. It is a versatile scaffold for novel biologically active compounds . The pyrrolidine ring is present in various natural products, which exhibit a broad range of biological activities . It is used in the production of new materials, and it is an important precursor for more complex molecules with bio-utilities .

Benzothiazine derivatives

Benzothiazine is a heterocyclic compound consisting of a benzene ring fused to a thiazine ring. Compounds containing a benzothiazine moiety have been reported to exhibit a wide range of biological activities .

Propiedades

IUPAC Name |

[4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-15-9-10-17(13-16(15)2)23-14-20(21(24)22-11-5-6-12-22)27(25,26)19-8-4-3-7-18(19)23/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJQBGGIXUCGAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2934765.png)

![[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2934770.png)

![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)

![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE](/img/structure/B2934781.png)

![7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2934784.png)